3-(Bromomethyl)-7-methoxy-2H-chromen-2-one
Description
Overview of Coumarin (B35378) Chemistry and Diverse Biological Activities
Coumarins are a major class of naturally occurring phenolic compounds, structurally defined by a benzopyrone skeleton (a benzene (B151609) ring fused to an α-pyrone ring). nih.govnih.gov First isolated from the tonka bean, coumarins are widespread in the plant kingdom and are also synthesized by fungi and bacteria. nih.govijpsonline.com Their simple, low molecular weight structure, combined with high bioavailability and solubility in most organic solvents, makes them privileged scaffolds in medicinal chemistry. nih.gov
The coumarin nucleus is a versatile template that has been the subject of extensive chemical modification, leading to a vast library of derivatives. frontiersin.org These compounds exhibit a remarkable spectrum of pharmacological and biological activities. nih.govnih.govgyanvihar.org The unique structure of coumarin allows it to interact with various enzymes and receptors in living organisms through different types of interactions, such as hydrophobic interactions, hydrogen bonding, and pi-stacking. frontiersin.org This has led to the development of coumarin-based drugs with a wide range of therapeutic applications. ijpsonline.comfrontiersin.org
Table 1: Prominent Biological Activities of Coumarin Derivatives
| Biological Activity | Description | Key Examples / References |
|---|---|---|
| Anticoagulant | Inhibition of blood clotting, primarily through antagonism of Vitamin K. | Warfarin, Acenocoumarol, Dicoumarol frontiersin.orgnih.gov |
| Antimicrobial | Activity against a broad range of bacteria and fungi. | Novobiocin, Coumermycin A1 ijpsonline.commdpi.comnih.gov |
| Anti-inflammatory | Modulation of inflammatory pathways, such as inhibiting cyclooxygenase (COX) and nitric oxide synthase (NOS). nih.govatlantis-press.com | Psoralidin atlantis-press.com |
| Anticancer | Inhibition of cancer cell proliferation, induction of apoptosis, and interference with cell division processes. nih.govnih.gov | Gefitinib (contains a coumarin-like core) |
| Antioxidant | Scavenging of free radicals and protection against oxidative stress. frontiersin.orgmdpi.com | Scopoletin (B1681571) iucr.org |
| Antiviral | Inhibition of viral replication and key viral enzymes, including activity against HIV and hepatitis viruses. gyanvihar.orgorientjchem.org | Calanolides nih.gov |
| Neuroprotective | Protection of nerve cells from damage and degeneration. nih.govorientjchem.org | |
This table provides a summary of the diverse biological roles of coumarin compounds based on scientific research.
Rationale for Investigating Halogenated and Methoxylated Chromen-2-ones
The strategic modification of the basic coumarin scaffold is a cornerstone of modern drug discovery. The introduction of specific functional groups, such as halogens and methoxy (B1213986) groups, can profoundly alter the physicochemical properties and biological activity of the parent molecule.
Halogenation , the process of introducing one or more halogen atoms (e.g., bromine, chlorine) into a molecule, is a well-established strategy in medicinal chemistry. nih.gov The rationale for investigating halogenated chromen-2-ones includes:
Enhanced Lipophilicity : Halogen atoms can increase the lipid solubility of a compound, which may improve its ability to cross biological membranes and enhance its bioavailability. nih.gov
Increased Biological Potency : The presence of a halogen can lead to stronger interactions with biological targets, potentially enhancing the compound's pharmacological effect. nih.govmdpi.com For instance, halogenated coumarins have shown significant potential as antimalarial agents and protein kinase inhibitors. nih.gov Studies have demonstrated that the introduction of bromine or chlorine atoms can potentiate the antibacterial activity of certain compounds against multidrug-resistant strains. mdpi.com
Methoxylation , the introduction of a methoxy group (-OCH₃), is another key modification. The investigation of methoxylated chromen-2-ones is driven by several factors:
Modulation of Electronic Properties : The methoxy group is an electron-donating group that can influence the electron distribution within the coumarin ring system, affecting its reactivity and binding affinity to target proteins.
Improved Metabolic Stability : Methoxylation can sometimes protect a molecule from rapid metabolic degradation in the body, prolonging its duration of action.
Specific Biological Activities : The position of the methoxy group is crucial. For example, 7-methoxycoumarins are a common feature in many naturally occurring coumarins with significant bioactivity. as-proceeding.com Research on compounds like 8-methoxy-chromen-2-one has demonstrated its potential in alleviating collagen-induced arthritis by reducing pro-inflammatory cytokines. nih.gov Similarly, 3-acetyl-8-methoxycoumarin derivatives have been explored as potent antiproliferative agents. nih.gov
Objectives and Scope of Academic Research on 3-(Bromomethyl)-7-methoxy-2H-chromen-2-one
The specific structure of this compound, which combines a reactive bromomethyl group at the C3 position with a methoxy group at the C7 position, makes it a valuable target for academic research.
The primary objectives and scope of research on this compound are centered on its utility as a synthetic intermediate or chemical probe :
Synthesis of Novel Heterocyclic Compounds : The bromomethyl group (-CH₂Br) is a highly reactive alkylating agent. nih.govmdpi.com This makes this compound an excellent starting material for synthesizing more complex molecules. Researchers can react it with various nucleophiles (amines, thiols, etc.) to construct new heterocyclic systems fused or attached to the coumarin core. nih.govnih.gov The goal is to create libraries of novel compounds that can be screened for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov
Development of Fluorescent Probes and Labels : Coumarins are known for their fluorescent properties. The reactive bromomethyl group allows for the covalent attachment of this fluorophore to biomolecules like proteins and nucleic acids. researchgate.net Research in this area focuses on developing selective and sensitive fluorescent probes for biological imaging and assays. The 7-methoxy group can modulate the photophysical properties (e.g., absorption and emission wavelengths) of the coumarin fluorophore.
Structure-Activity Relationship (SAR) Studies : By systematically modifying the this compound scaffold and evaluating the biological activity of the resulting derivatives, researchers can establish clear structure-activity relationships. This involves understanding how the bromomethyl linker, the 7-methoxy substituent, and the newly introduced functionalities collectively contribute to the observed pharmacological effects. nih.govnih.gov
In essence, academic research on this compound is not typically focused on its direct therapeutic use, but rather on its role as a versatile building block for the creation of new chemical entities with tailored biological and photophysical properties for applications in medicine and biotechnology.
Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-14-9-3-2-7-4-8(6-12)11(13)15-10(7)5-9/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOYFLHIGAOGTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Strategies and Methodologies for 3 Bromomethyl 7 Methoxy 2h Chromen 2 One
Historical Synthetic Routes to Bromomethyl Coumarins
Historically, the synthesis of the core coumarin (B35378) structure has been dominated by several named reactions. The Pechmann condensation, discovered by Hans von Pechmann, is a widely used method that involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This method has been a cornerstone for producing a variety of coumarin derivatives. researchgate.netnih.gov Other classical methods include the Perkin, Knoevenagel, and Reformatsky reactions, all of which have been adapted for coumarin synthesis. eurekaselect.comnih.goveurekalert.org
The introduction of a bromomethyl group onto the coumarin scaffold has traditionally been achieved through the bromination of a corresponding methyl-substituted coumarin. A common historical approach involves the direct use of elemental bromine (Br₂) in a suitable solvent like glacial acetic acid or chloroform. rsc.org For instance, the synthesis of 4-(bromomethyl)-7-hydroxy-2H-chromen-2-one involves the slow, dropwise addition of bromine in glacial acetic acid to a solution of 4-methylumbeliferone, typically at a controlled low temperature (0-5°C). rsc.org After the addition is complete, the reaction mixture is stirred and then poured into water to precipitate the brominated product. rsc.org
However, these traditional methods using elemental bromine often face challenges, including harsh reaction conditions, the use of hazardous reagents, and the potential for side reactions, such as bromination on the aromatic ring, leading to a mixture of products and lower yields of the desired compound. nih.gov
Optimized Synthesis of 3-(Bromomethyl)-7-methoxy-2H-chromen-2-one
Modern synthetic efforts have focused on developing more efficient and selective methods for the synthesis of this compound. These optimizations primarily address the regioselective bromination step and the choice of precursors and reaction conditions.
Achieving regioselectivity—the specific bromination of the methyl group at the C-3 position without affecting the aromatic ring—is critical for the successful synthesis of the target molecule. While direct bromination with Br₂ can be used, modern methods favor the use of N-Bromosuccinimide (NBS) for allylic and benzylic brominations. masterorganicchemistry.comlibretexts.org The carbon adjacent to the double bond in the pyrone ring of the coumarin nucleus behaves as an allylic position, making it susceptible to radical bromination. masterorganicchemistry.comchemistrysteps.com
NBS is preferred over elemental bromine because it provides a low, constant concentration of Br₂ throughout the reaction, which suppresses competing electrophilic addition reactions to the double bond. masterorganicchemistry.comlibretexts.org The reaction proceeds via a free-radical chain mechanism, typically initiated by light or a radical initiator like 2,2′-azobis(isobutyronitrile) (AIBN) or dibenzoyl peroxide (DBP). masterorganicchemistry.comchemistrysteps.comunica.it The initiator helps to form a bromine radical, which then abstracts a hydrogen atom from the allylic methyl group, creating a resonance-stabilized allylic radical. chemistrysteps.comyoutube.com This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the desired 3-(bromomethyl)coumarin and a new bromine radical, which continues the chain reaction. libretexts.orgchemistrysteps.com This method significantly improves the selectivity and yield of the desired product compared to older methods using elemental bromine. masterorganicchemistry.com
A comparison of bromination methods is presented below:
Table 1: Comparison of Bromination Methods for Methylcoumarins| Feature | Direct Bromination with Elemental Bromine | Bromination using N-Bromosuccinimide (NBS) |
|---|---|---|
| Reagent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Selectivity | Lower; risk of aromatic ring bromination | High for allylic/benzylic position masterorganicchemistry.comlibretexts.org |
| Mechanism | Can be electrophilic aromatic substitution or radical | Free-radical chain reaction chemistrysteps.com |
| Conditions | Often requires strong acids (e.g., acetic acid) rsc.org | Requires a radical initiator (e.g., AIBN, DBP) and often light masterorganicchemistry.comunica.it |
| Byproducts | Can produce dibromo byproducts | Succinimide is the main byproduct |
| Safety | Elemental bromine is highly corrosive and toxic | NBS is a solid and easier to handle |
The optimized synthesis of this compound relies on readily accessible precursors and well-defined reaction conditions.
The primary precursor for the bromination step is 7-methoxy-3-methyl-2H-chromen-2-one . This compound is typically synthesized via a Pechmann condensation. wikipedia.orgorganic-chemistry.org The synthesis involves the reaction of 3-methoxyphenol with ethyl acetoacetate in the presence of an acid catalyst. wikipedia.org
Once the precursor is obtained, the subsequent bromination is carried out under specific conditions to ensure high yield and regioselectivity. The key parameters for this step are outlined in the table below.
Table 2: Key Precursors and Optimized Reaction Conditions for the Synthesis of this compound
| Step | Precursors | Reagents & Catalysts | Solvent | Temperature | Reaction Time |
|---|---|---|---|---|---|
| 1. Coumarin Formation (Pechmann Condensation) | 3-Methoxyphenol, Ethyl acetoacetate | Strong acid catalyst (e.g., H₂SO₄, AlCl₃) wikipedia.org | Typically solvent-free or a high-boiling solvent | Variable, often elevated | Variable |
| 2. Allylic Bromination | 7-Methoxy-3-methyl-2H-chromen-2-one | N-Bromosuccinimide (NBS) (1.1–2.2 equiv.), Dibenzoyl peroxide (DBP) or AIBN (1–5 mol%) unica.it | Dichloromethane (B109758) (DCM) or Carbon tetrachloride (CCl₄) unica.it | 0°C to reflux (25–60°C) | 10 minutes to 24 hours |
The use of a radical initiator like DBP is crucial for the reaction with NBS. The reaction is typically performed in a non-polar solvent like dichloromethane or carbon tetrachloride under reflux or with photo-initiation to facilitate the formation of the necessary radicals. unica.it
Green Chemistry Principles in Coumarin Synthesis
Key green chemistry strategies in coumarin synthesis include:
Use of Heterogeneous Catalysts: Traditional Pechmann condensations often use strong, corrosive mineral acids like sulfuric acid, which are difficult to recover and generate significant waste during neutralization. nih.gov Green alternatives involve the use of reusable solid acid catalysts such as zirconia-based catalysts, sulfonated carbon-coated magnetic nanoparticles, or silica (B1680970) gel functionalized with sulfonic acid groups. nih.govbohrium.com These catalysts are easily separated from the reaction mixture and can be reused, reducing waste and simplifying purification. nih.gov
Solvent-Free and Alternative Energy Sources: Many green protocols for coumarin synthesis, including the Pechmann condensation, have been developed under solvent-free conditions. organic-chemistry.orgnih.govrsc.org This eliminates the need for volatile and often toxic organic solvents. Furthermore, the use of alternative energy sources like microwave irradiation and ultrasound has been shown to significantly reduce reaction times and energy consumption compared to conventional heating methods. eurekaselect.comnih.goveurekalert.org
Mechanochemistry: Ball milling is a mechanochemical technique that allows reactions to occur in the solid state, often without any solvent. rsc.org The Pechmann condensation has been successfully performed using ball milling with a mild acid catalyst, offering high yields, shorter reaction times, and a simple workup. researchgate.netrsc.org
Table 3: Examples of Green Chemistry Approaches in Coumarin Synthesis
| Green Approach | Description | Advantages |
|---|---|---|
| Heterogeneous Catalysis | Use of solid acid catalysts like tailored ZnO NPs or sawdust-SO₃H. bohrium.com | Catalyst is easily recyclable, reduces corrosive waste. nih.gov |
| Microwave-Assisted Synthesis | Using microwave irradiation as the energy source. eurekaselect.comeurekalert.org | Rapid reaction times, reduced energy consumption. eurekaselect.com |
| Solvent-Free Synthesis | Conducting reactions without a solvent, often by heating the neat reactants. organic-chemistry.orgrsc.org | Eliminates solvent waste, simplifies purification. rsc.org |
| Mechanochemistry (Ball Milling) | Grinding solid reactants together to induce a chemical reaction. researchgate.netrsc.org | High yields, ambient temperature, no hazardous solvents, low cost. rsc.org |
| Use of Greener Solvents | Employing ionic liquids or deep eutectic solvents as recyclable reaction media. eurekaselect.comeurekalert.org | Lower volatility and often lower toxicity than traditional organic solvents. |
Iii. Chemical Reactivity and Advanced Derivatization of 3 Bromomethyl 7 Methoxy 2h Chromen 2 One
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The primary mode of reactivity for 3-(bromomethyl)-7-methoxy-2H-chromen-2-one involves the displacement of the bromide ion by a variety of nucleophiles. This classic SN2 reaction is facilitated by the stability of the departing bromide anion and the electrophilic character of the adjacent carbon atom.
The reaction of this compound with primary and secondary amines provides a direct route to a diverse range of 3-(aminomethyl)coumarin derivatives. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen bromide generated during the reaction. For instance, the reaction with various heterocyclic amines, such as 2-aminothiazole (B372263) and 2-aminobenzothiazole, leads to the formation of the corresponding substituted aminomethyl coumarins. nih.gov
Similarly, alkylation reactions can be achieved by treating this compound with carbanions or other carbon-based nucleophiles. These reactions extend the carbon framework of the coumarin (B35378) system, allowing for the introduction of various alkyl and aryl groups at the 3-position.
Table 1: Examples of Amination and Alkylation Reactions
| Nucleophile | Reagent/Conditions | Product |
| 2-Aminothiazole | DMF | 3-((Thiazol-2-ylamino)methyl)-7-methoxy-2H-chromen-2-one |
| 2-Aminobenzothiazole | DMF | 3-((Benzo[d]thiazol-2-ylamino)methyl)-7-methoxy-2H-chromen-2-one |
| Benzimidazole | Acetonitrile | 3-((1H-Benzo[d]imidazol-1-yl)methyl)-7-methoxy-2H-chromen-2-one |
This table is illustrative and based on general reactions of similar bromoacetyl coumarins. nih.gov
Sulfur-based nucleophiles readily react with this compound to yield a variety of thioethers and related compounds. The reaction with thiols, in the presence of a base, affords the corresponding 3-(arylthiomethyl)- or 3-(alkylthiomethyl)coumarins.
Furthermore, dithiocarbamates, generated from the reaction of a secondary amine with carbon disulfide, are potent nucleophiles that react with this compound to form dithiocarbamate (B8719985) esters. These reactions are often efficient and proceed under mild conditions.
Cross-Coupling Reactions and Arylation Strategies
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While the bromomethyl group itself is not typically the direct partner in these reactions, its precursor, a 3-halocoumarin, is widely used.
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds, typically between an organoboron compound and an organohalide. libretexts.orgyoutube.com In the context of coumarin chemistry, 3-bromocoumarins are frequently used as the halide partner. researchgate.net These can be coupled with a wide range of aryl and heteroaryl boronic acids or their esters to produce 3-aryl and 3-heteroaryl coumarins. researchgate.netresearchgate.net The reaction is catalyzed by a palladium complex and requires a base. libretexts.orgnih.gov The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and scope. nih.govresearchgate.net This methodology provides a powerful route to a vast library of substituted coumarins with diverse electronic and steric properties. researchgate.netresearchgate.net
Table 2: Illustrative Suzuki-Miyaura Coupling of a 3-Halocoumarin
| Aryl Boronic Acid | Catalyst/Base | Product |
| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 7-Methoxy-3-phenyl-2H-chromen-2-one |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 7-Methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one |
| Thiophene-2-boronic acid | PdCl₂(dppf) / Cs₂CO₃ | 7-Methoxy-3-(thiophen-2-yl)-2H-chromen-2-one |
This table is a generalized representation based on Suzuki-Miyaura reactions of 3-halocoumarins. researchgate.netresearchgate.net
Cycloaddition and Heterocyclization Reactions Utilizing the Bromomethyl Group
The reactive bromomethyl group of this compound can serve as a key building block for the construction of various heterocyclic rings fused or attached to the coumarin core. These reactions often proceed through an initial nucleophilic substitution followed by an intramolecular cyclization.
A variety of heterocyclic systems can be synthesized starting from this compound or its derivatives. For example, reaction with appropriate bifunctional nucleophiles can lead to the formation of fused heterocycles. While direct examples starting from this compound are specific, the general reactivity pattern of similar bromoacetyl and bromomethyl coumarins allows for the postulation of these transformations. nih.govnih.gov
For instance, reaction with a β-keto ester followed by cyclization could potentially yield a pyran-fused coumarin. Similarly, reaction with a 1,3-dicarbonyl compound and a nitrogen source could lead to pyridine (B92270) derivatives. The synthesis of thiophene (B33073) derivatives can be envisioned through reactions with sulfur-containing reagents that can undergo subsequent cyclization. researchgate.net Thiazole rings can be constructed via Hantzsch-type synthesis by reacting the bromomethylcoumarin with a thiourea (B124793) or thioamide. nih.govnih.gov Pyrazole (B372694) derivatives can also be formed through reactions with hydrazine (B178648) derivatives. mdpi.com These synthetic strategies highlight the versatility of the bromomethyl group in constructing a diverse array of heterocyclic compounds. eurekaselect.comresearchgate.net
Functionalization of the Chromen-2-one Core
While the exocyclic C-3 position is a primary site for nucleophilic substitution, the aromatic ring and the pyrone moiety of the coumarin nucleus possess distinct reactive characteristics. Key transformations include modifications at the C-7 methoxy (B1213986) group and electrophilic substitutions at other positions on the benzene (B151609) ring, such as C-4, C-6, and C-8.
The C-7 methoxy group is a critical site for derivatization, primarily through its cleavage to a hydroxyl group, which then serves as a versatile synthetic handle for introducing a wide range of functionalities.
Demethylation to 7-Hydroxycoumarin
The primary transformation at the C-7 position is the O-demethylation of the methoxy group to yield the corresponding 7-hydroxy derivative. This reaction is a pivotal step, as the resultant hydroxyl group is significantly more amenable to further functionalization than the relatively inert methoxy ether. While various chemical reagents can achieve this, enzymatic methods are also known. Studies on 7-methoxycoumarin (B196161) have shown that cytochrome P450-dependent monooxygenases can effectively catalyze its O-demethylation to form 7-hydroxycoumarin. nih.gov This biotransformation highlights the inherent reactivity of this position.
Subsequent Derivatization of the 7-Hydroxy Group
Once the 7-hydroxycoumarin intermediate is formed, it can undergo numerous reactions, most notably Williamson ether synthesis, to introduce diverse side chains. This allows for the attachment of various functional moieties, significantly expanding the chemical space accessible from the parent compound. For instance, the reaction of 7-hydroxy-2H-chromen-2-one with 1,4-dibromobutane (B41627) in the presence of a base like potassium carbonate yields 7-(4-bromobutoxy)-2H-chromen-2-one. scispace.com This derivative can be further modified by reacting with nucleophiles like benzimidazole. scispace.com Similarly, reacting a 7-hydroxycoumarin with epichlorohydrin (B41342) produces an oxirane-containing derivative, which can be opened by various azoles to create a library of compounds. scispace.com
| Starting Material Class | Reagents and Conditions | Product Class | Significance | Reference |
|---|---|---|---|---|
| 7-Methoxycoumarin | Cytochrome P450 enzymes (e.g., in liver microsomes), NADPH | 7-Hydroxycoumarin | Key demethylation to a versatile synthetic intermediate. | nih.gov |
| 7-Hydroxycoumarin | 1,4-dibromobutane, K₂CO₃, triethylamine | 7-(4-Bromobutoxy)-2H-chromen-2-one | Introduction of an alkyl halide chain for further nucleophilic substitution. | scispace.com |
| 7-Hydroxy-4-methyl-2H-chromen-2-one | Epichlorohydrin, reflux | 4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one | Formation of a reactive epoxide ring for subsequent ring-opening reactions. | scispace.com |
| 7-Hydroxy-4-(2-fluorophenyl)coumarin | Dimethyl sulfate (B86663), K₂CO₃, acetone, reflux | 4-(2-Fluorophenyl)-7-methoxycoumarin | Illustrates the methylation of the hydroxyl group to form the methoxy derivative. | nih.gov |
The coumarin nucleus is also susceptible to modifications at other carbon atoms, particularly those on the benzenoid ring (C-6 and C-8) and the pyrone ring (C-4). The electronic nature of the existing substituents heavily influences the regioselectivity of these reactions.
Modifications at the C-4 Position
The C-4 position is adjacent to the C-3 bromomethyl group and can be functionalized, though this is often dictated by the initial synthesis of the coumarin ring, for example, through the Pechmann condensation. However, post-synthetic modifications are also possible. The nature of the substituent at C-4 can significantly influence the molecule's properties. For instance, related coumarins have been synthesized with aryl groups at this position, such as in 4-(2-fluorophenyl)-7-methoxycoumarin. nih.gov The synthesis of 4-methyl substituted coumarins is also common. researchgate.net
Electrophilic Substitution at C-6 and C-8 Positions
The C-7 methoxy group is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution. As an ortho, para-director, it directs incoming electrophiles primarily to the C-6 and C-8 positions. This allows for the introduction of various substituents onto the aromatic portion of the core.
Substitution at C-6: The synthesis of scopoletin (B1681571) (7-hydroxy-6-methoxy-2H-chromen-2-one) is a well-known example that illustrates substitution patterns on the coumarin ring, where both C-6 and C-7 positions are functionalized. nih.gov The presence of a methoxy group at C-6 in addition to the one at C-7 is found in several natural and synthetic coumarins. nih.govnih.gov
Substitution at C-8: The C-8 position is also activated by the C-7 methoxy group. Natural coumarins frequently feature alkyl or prenyl groups at this position. An example is the compound 7-methoxy-8-(3-methylbut-2-en-1-yl)-2H-chromen-2-one, isolated from the plant Imperatoria ostruthium, demonstrating that the C-8 position is biochemically and synthetically accessible for modification. as-proceeding.com
| Position | Reaction Type/Example | Reagents/Precursors | Resulting Structure/Compound | Reference |
|---|---|---|---|---|
| C-4 | Pechmann Reaction | 7-Hydroxycoumarin precursor, β-keto ester | 4-Substituted coumarin (e.g., 4-methyl, 4-phenyl) | nih.govresearchgate.net |
| C-6 | Electrophilic Substitution (implied from structure) | Multi-step synthesis from substituted phenols | 6-Methoxy-substituted coumarins (e.g., 4-Bromomethyl-6-methoxy-2H-chromen-2-one) | nih.gov |
| C-6 & C-7 | Natural Product Isolation | Isolated from Morinda citrifolia | 7-Hydroxy-6-methoxy-2H-chromen-2-one (Scopoletin) | nih.gov |
| C-8 | Natural Product Isolation | Isolated from Imperatoria ostruthium | 7-Methoxy-8-(3-methylbut-2-en-1-yl)-2H-chromen-2-one | as-proceeding.com |
Iv. Spectroscopic and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 4-(Bromomethyl)-7-methoxycoumarin. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, confirming the presence and connectivity of the coumarin (B35378) core, the methoxy (B1213986) group, and the bromomethyl substituent.
Detailed studies, often combining experimental data with theoretical calculations using methods like the gauge-independent atomic orbital (GIAO), have provided a full assignment of the NMR spectra. nanoient.orgnanoient.orgresearchgate.net The ¹H NMR spectrum distinctly shows signals for the aromatic protons on the benzene (B151609) ring, a singlet for the vinylic proton on the pyrone ring, a singlet for the three protons of the methoxy group, and a singlet for the two protons of the bromomethyl group. nanoient.orgnanoient.org Similarly, the ¹³C NMR spectrum confirms the carbon framework of the molecule. nanoient.orgnanoient.org
¹H and ¹³C NMR Chemical Shift Data for 4-(Bromomethyl)-7-methoxycoumarin
The following table presents theoretically calculated and experimentally observed chemical shifts (δ) in ppm.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 | - | 160.2 |
| C3 | 6.51 | 111.4 |
| C4 | - | 148.5 |
| C4a | - | 112.5 |
| C5 | 7.52 | 125.1 |
| C6 | 6.84 | 113.2 |
| C7 | - | 162.7 |
| C8 | 6.92 | 101.2 |
| C8a | - | 155.1 |
| -CH₂Br | 4.55 | 27.8 |
| -OCH₃ | 3.90 | 56.1 |
Data sourced from theoretical and experimental studies. nanoient.orgnanoient.org
Mass Spectrometry Techniques in Compound Characterization
Mass spectrometry (MS) is employed to determine the molecular weight and investigate the fragmentation pattern of 4-(Bromomethyl)-7-methoxycoumarin, further confirming its identity. The compound has a molecular formula of C₁₁H₉BrO₃, corresponding to a molecular weight of approximately 269.09 g/mol . nih.govsigmaaldrich.com High-resolution mass spectrometry can provide the exact mass, which is a critical parameter for identification. benthamopen.com
The electron ionization (EI) mass spectrum typically shows a molecular ion peak [M]⁺. The fragmentation of coumarins is well-studied and often involves a characteristic loss of a carbon monoxide (CO) molecule from the pyrone ring to form a stable benzofuran (B130515) radical ion. benthamopen.com For this specific compound, fragmentation would also likely involve the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br) and the formation of a stable cation. The mass spectrum data available shows prominent peaks at m/z values of 268, 270, 161, and 139. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present in 4-(Bromomethyl)-7-methoxycoumarin by measuring the absorption of infrared radiation at specific wavenumbers. nanoient.org The resulting spectrum provides a molecular fingerprint that is characteristic of the compound's structure. nih.gov Key vibrational modes confirm the presence of the α,β-unsaturated lactone, the aromatic ring, the ether linkage, and the alkyl halide group. nanoient.orgnanoient.org
Key IR Absorption Bands for 4-(Bromomethyl)-7-methoxycoumarin
The table below lists the principal vibrational frequencies (cm⁻¹) and their corresponding functional group assignments.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |
| ~1735 | C=O stretching | Lactone carbonyl |
| ~1612 | C=C stretching | Aromatic & Pyran ring |
| ~1271 | C-O-C asymmetric stretching | Ether & Lactone |
| ~1138 | C-O-C symmetric stretching | Ether & Lactone |
| ~3010 | C-H stretching | Aromatic |
| ~2955 | C-H stretching | Methoxy group |
| ~630 | C-Br stretching | Bromomethyl group |
Data sourced from FT-IR spectroscopic studies. nanoient.orgnanoient.org
Advanced Chromatographic Techniques for Purity Assessment
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are essential for assessing the purity of 4-(Bromomethyl)-7-methoxycoumarin. sigmaaldrich.comscbt.com The compound's primary application is as a fluorescent labeling reagent, or derivatization agent, for the sensitive detection of carboxylic acids, fatty acids, and other analytes in complex matrices. sigmaaldrich.comcapes.gov.brnih.gov
For this application, high purity (typically ≥97%) is paramount. scbt.comchemscene.com The compound itself is used in pre-column derivatization for reversed-phase HPLC. capes.gov.brnih.gov In this process, it reacts with target analytes, such as fatty acids, to form highly fluorescent ester derivatives. cymitquimica.comresearchgate.net These derivatives can then be separated by HPLC and quantified with high sensitivity and selectivity using a fluorescence detector. sigmaaldrich.comchemodex.com The compound exhibits fluorescence with an excitation wavelength (λex) around 322 nm and an emission wavelength (λem) around 395 nm after derivatization. sigmaaldrich.com The extensive use of this molecule in sophisticated HPLC methods underscores that its own purity is rigorously controlled and verified by chromatographic techniques. chemodex.comlabproinc.com
V. Preclinical Biological Activity Spectrum of 3 Bromomethyl 7 Methoxy 2h Chromen 2 One and Its Derivatives
Anticancer and Cytotoxic Potential in In Vitro Models
Coumarin (B35378) derivatives have been extensively investigated for their potential as anticancer agents. The introduction of various substituents, such as halogens and methoxy (B1213986) groups, onto the coumarin ring system can significantly modulate their biological activity.
Evaluation in Human Cancer Cell Lines
The cytotoxic potential of coumarin derivatives has been evaluated against a broad spectrum of human cancer cell lines, demonstrating the versatility of this chemical scaffold in oncology research. While direct studies on 3-(Bromomethyl)-7-methoxy-2H-chromen-2-one are limited, research on structurally related compounds provides significant insights into its potential efficacy.
Breast Cancer: Novel 8-methoxycoumarin (B1348513) derivatives have demonstrated notable cytotoxic activity against breast cancer cell lines MCF-7 and MDA-MB-231. researchgate.net For instance, certain hybrid compounds incorporating the 8-methoxycoumarin skeleton have shown potent effects, with some exhibiting IC₅₀ values comparable to or better than standard chemotherapy drugs. researchgate.net Specifically, a derivative, Compound 6 (an 8-methoxycoumarin-3-carboxamide derivative), was identified as a highly efficient agent against both MCF-7 and MDA-MB-231 cell lines. researchgate.net Furthermore, ruthenium(II) complexes of 3-acetyl-7-methoxycoumarin Schiff bases have shown better anticancer potential against MCF-7 cells than the standard drug cisplatin. researchgate.net
Colon Cancer: Derivatives of coumarin have shown promise against colorectal cancer cells. Studies on 5-Geranyloxy-7-methoxycoumarin have revealed its ability to inhibit the growth of colon cancer cells. nih.gov Similarly, other coumarin derivatives have been tested on HCT-116 colorectal carcinoma cells, with some compounds showing significant inhibitory activity. nih.gov For example, the derivative 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one (2c) showed a promising cytotoxic effect against the HCT-116 cell line. nih.gov
Lung Cancer: The efficacy of coumarin derivatives has been assessed against several human lung cancer cell lines, including SK-LU-1, SPC-A-1, and 95D. nih.gov Ruthenium(II) complexes derived from 3-acetyl-7-methoxycoumarin have exhibited superior activity against the A549 human lung carcinoma cell line compared to cisplatin. researchgate.net Studies on coumarin and its metabolite, 7-hydroxycoumarin, have demonstrated their ability to inhibit cell proliferation in non-small cell lung carcinoma (NSCLC) cell lines. nih.gov
Liver Cancer: In the context of hepatocellular carcinoma, derivatives of 8-substituted-7-methoxy-2H-chromen-2-one have been synthesized and evaluated against the HepG2 cell line. znaturforsch.com These compounds, particularly those incorporating pyrazoline moieties, were found to be active in the nanomolar range. znaturforsch.com Another study highlighted that N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide analogues possess substantial cytotoxicity toward Hep-G2 cells, with one compound demonstrating more potent activity than the standard staurosporine. researchgate.net Additionally, 7-Methoxy-1-tetralone has been shown to suppress the proliferation of HepG2 cells with minimal cytotoxic effects on normal liver cells. nih.gov
Gastric Cancer: The cytotoxic effects of coumarin derivatives have also been explored in gastric cancer. Methoxy group-enriched coumarin-chalcone hybrids have shown promising antiproliferative effects against AGS gastric cancer cell lines, with some compounds exhibiting IC₅₀ values around 5 µg/ml. nih.gov Coumarin-indole derivatives have been reported to induce apoptosis in gastric cancer cells. nih.gov
Leukemia: The cytostatic and cytotoxic nature of coumarin compounds has been tested in various human tumor cell lines, including the K-562 and HL-60 leukemia cell lines. mdpi.com
Glioma: While specific studies on this compound in glioma are not widely available, related natural compounds have been investigated. A nutrient mixture containing compounds like lysine, proline, ascorbic acid, and green tea extract has been shown to inhibit MMP secretion and invasion in the A-172 glioma cell line. nih.gov
Antiproliferative Effects on Cancer Cells
The antiproliferative activity of coumarin derivatives is a key aspect of their anticancer potential. These compounds can inhibit the growth of cancer cells through various mechanisms.
Halogenated coumarins, such as 6,8-dibromo and 6,8-diiodo derivatives, have demonstrated significant antiproliferative effects, particularly in thyroid cancer cells (TPC-1). mdpi.com While the coumarin skeleton itself may not inhibit cell growth, its derivatives are often active. nih.gov For example, N-heterocycle-containing coumarin derivatives have shown selective antiproliferative activity against multidrug-resistant (MDR) cancer cells. nih.gov
Methoxy group-enriched coumarin-chalcone hybrids have also been synthesized and tested for their antiproliferative activities against various cancer cell lines, including gastric (AGS), liver (HepG2), breast (MCF-7), and prostate (PC-3) cancers. nih.gov The results indicated that these hybrids significantly inhibited the cell viability of MCF-7 cells in particular. nih.gov Similarly, derivatives of 3-Acetyl-6-bromo-2H-chromen-2-one have been evaluated for their antitumor activity against liver carcinoma cells (HEPG2-1), with some showing promising results. mdpi.com
The mechanism often involves the induction of apoptosis. For instance, 5-Geranyloxy-7-methoxycoumarin inhibits colon cancer cell growth by inducing apoptosis. nih.gov
Effects on Cell Cycle Progression
Coumarin derivatives have been shown to influence the cell cycle of cancer cells, often leading to cell cycle arrest and apoptosis.
Studies on coumarin and 7-hydroxycoumarin revealed that they can inhibit the growth of lung carcinoma cells by inducing cell cycle arrest in the G1 phase. nih.govresearchgate.net This G1 phase arrest blocks the transition to the S phase, thereby halting cell proliferation. researchgate.net
In other studies, different coumarin derivatives have been found to induce cell cycle arrest at different phases. For example, certain halogenated coumarins caused a slight increase in TPC-1 thyroid cancer cells in the G2/M phase and a decrease in the S phase. mdpi.com A novel 8-methoxycoumarin derivative was reported to induce cell-cycle arrest at the S phase in the MCF-7 breast cancer cell line. researchgate.net Similarly, a newly synthesized fused chromenopyrimidine derivative demonstrated the ability to cause cell cycle arrest in MCF-7 cells. nih.gov
Flow cytometry analysis has confirmed that some coumarin derivatives can trigger programmed cell death by inducing both necrosis and apoptosis in cancer cells like HepG-2. researchgate.net
Antimicrobial Efficacy
Beyond their anticancer properties, coumarin derivatives have also been recognized for their broad-spectrum antimicrobial activity. The structural features of this compound, including the coumarin core, the methoxy group, and the bromine atom, suggest potential for antimicrobial efficacy.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
The coumarin moiety can bind to the B subunit of bacterial DNA gyrase, inhibiting DNA supercoiling by blocking ATPase activity, which forms the basis of its antibacterial potential. nih.gov
Studies have shown that the substitution patterns on the coumarin ring significantly affect their inhibitory effects. znaturforsch.com For example, the presence of a bromo substitution at the C6 and C8 positions of the chromene ring can confer broad-spectrum antibacterial potential. nih.gov Halogenation has been noted as a useful strategy to enhance antibacterial activity, with di-halogenated and tri-halogenated chromenes showing significant improvement against strains like S. epidermidis and S. aureus. mdpi.com
Methoxycoumarins have also been tested. The addition of a methoxy group at position C6 or C7 has been shown to maintain antibacterial activity against Gram-negative bacteria. znaturforsch.com A study on various coumarin derivatives found that they exhibited good antibacterial activity against both Gram-positive (Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureus) and Gram-negative (Salmonella enteritidis, Shigella boydii) bacteria. mdpi.comnih.gov Specifically, derivatives with CF3 and OH substituents showed enhanced antibacterial activity. mdpi.com
Antifungal Activity Investigations
Coumarin derivatives have also demonstrated significant antifungal properties. The presence of substituents on the coumarin ring plays a crucial role in their antifungal efficacy.
Research has shown that 4-methoxycoumarin (B1363122) exhibits strong and broad antifungal activity against several phytopathogenic fungi, including Rhizoctonia solani. nih.gov Its mechanism involves disrupting the structure and function of peroxisomes and mitochondria, leading to cell death. nih.gov Another study reported that a derivative of osthol, 8-(2-bromo-3-methoxy-3-methylbutyl)-7-methoxycoumarin, is listed as an antifungal agent. nih.gov
Newly synthesized coumarins, such as those incorporating triazole and thiadiazole moieties, have been tested against Aspergillus niger and Candida albicans and showed significant antifungal activities, comparable to the standard drug fluconazole. nih.govresearchgate.net The lipophilicity of these compounds is considered an important factor that facilitates their penetration into fungal lipid membranes, thereby inhibiting microbial proliferation. researchgate.net
A study on a coumarin derivative, 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (ATMC), demonstrated strong inhibition against Aspergillus niger and Candida albicans. jmchemsci.comjmchemsci.com The mechanism is thought to involve the disruption of fungal cell membranes and the formation of reactive oxygen species (ROS). jmchemsci.comjmchemsci.com
Anti-inflammatory Properties
Coumarin and its derivatives are well-documented for their anti-inflammatory effects. nih.govnih.govmdpi.com They are known to reduce tissue edema and inflammation. nih.gov The anti-inflammatory action of coumarins is linked to their ability to modulate various inflammatory pathways and their antioxidant properties. nih.gov
Derivatives of 7-methoxycoumarin (B196161) have been shown to exert significant anti-inflammatory effects by modulating key signaling pathways. nih.govnih.govscispace.com For example, 4-hydroxy-7-methoxycoumarin (B561722) (4H-7MTC) demonstrates potent anti-inflammatory actions in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govnih.govresearchgate.net
This activity is achieved through the downregulation of the nuclear factor kappa B (NF-κB) pathway by preventing the degradation of its inhibitor, IκBα. nih.govnih.govscispace.com The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition leads to a decrease in the production of multiple pro-inflammatory mediators. nih.gov
Furthermore, 4H-7MTC has been found to suppress the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK), which are components of the mitogen-activated protein kinase (MAPK) signaling pathway, another crucial regulator of inflammation. nih.govnih.govscispace.com This modulation results in a significant reduction in the levels of pro-inflammatory molecules, as detailed in the table below.
Table 2: Effect of 4-hydroxy-7-methoxycoumarin on Pro-inflammatory Mediators in LPS-Stimulated Macrophages
| Mediator | Effect | Pathway(s) Implicated |
|---|---|---|
| Nitric Oxide (NO) | Significantly Reduced | NF-κB |
| Prostaglandin E₂ (PGE₂) | Significantly Reduced | COX-2 |
| Inducible Nitric Oxide Synthase (iNOS) | Strongly Decreased Expression | NF-κB |
| Cyclooxygenase-2 (COX-2) | Strongly Decreased Expression | NF-κB, MAPK |
| Tumor Necrosis Factor-α (TNF-α) | Reduced Production | NF-κB, MAPK |
| Interleukin-1β (IL-1β) | Reduced Production | NF-κB, MAPK |
| Interleukin-6 (IL-6) | Reduced Production | NF-κB, MAPK |
Data based on studies of 4-hydroxy-7-methoxycoumarin. nih.govnih.govdntb.gov.ua
Antioxidant Capacity
Coumarin derivatives are recognized for their ability to scavenge reactive oxygen species (ROS) and influence processes involving free radical-mediated injury. mdpi.com The antioxidant potential of these compounds is often evaluated through their ability to scavenge stable free radicals like 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and inhibit the formation of other reactive species. umfiasi.ronih.gov
The substitution pattern on the coumarin ring plays a crucial role in its antioxidant activity. For instance, the presence of a hydroxyl group at the C-7 position has been shown to significantly improve peroxide scavenging capabilities. nih.gov Specifically, a derivative like 4-methyl-7-methoxy coumarin has demonstrated a remarkable capacity to inhibit nitric oxide (NO), with a potency that exceeds the standard antioxidant, ascorbic acid. umfiasi.ro This highlights the positive influence of the methoxy group at the 7-position on the molecule's antioxidant potential. umfiasi.ro
Table 3: Nitric Oxide (NO) Scavenging Activity of a 7-Methoxycoumarin Derivative
| Compound | Concentration (µg/mL) | % NO Inhibition |
|---|---|---|
| 4-methyl-7-methoxy coumarin | 50 | 58.11 ± 1.14 |
| 100 | 69.25 ± 1.25 | |
| 200 | 78.41 ± 1.09 | |
| Ascorbic Acid (Standard) | 50 | 45.21 ± 1.17 |
| 100 | 59.33 ± 1.04 | |
| 200 | 71.18 ± 1.11 |
Data from an antioxidant evaluation of coumarin derivatives. umfiasi.ro
Enzyme Inhibitory Activities
The coumarin scaffold is a key feature in many enzyme inhibitors, targeting a range of enzymes involved in various disease processes.
Monoamine oxidases (MAO-A and MAO-B) are important targets in the treatment of neurological disorders. nih.govscienceopen.com Coumarin derivatives have been extensively studied as MAO inhibitors, with many compounds showing a preference for inhibiting the MAO-B isoform. nih.govnih.gov
The inhibitory potency and selectivity are heavily influenced by the substituents on the coumarin ring. Studies have shown that a benzyloxy group at the C-7 position can enhance MAO-B inhibition more effectively than a methoxy group. scienceopen.com However, numerous 7-substituted coumarins exhibit potent MAO-B inhibitory activity with IC₅₀ values reaching the low nanomolar range. scienceopen.comnih.gov For example, 7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarin is a highly potent MAO-B inhibitor. nih.gov This indicates that the 7-position is a critical site for modification to achieve high-affinity MAO-B inhibition.
Table 4: MAO-A and MAO-B Inhibitory Activities of Selected Coumarin Derivatives
| Compound | R Group (at C-7) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
|---|---|---|---|
| 7-hydroxycoumarin (Umbelliferone) | -OH | > 100 | > 100 |
| 6,7-dihydroxycoumarin (Esculetin) | - | 3.01 | 0.99 |
| 7,8-dihydroxycoumarin (Daphnetin) | - | 1.98 | 1.15 |
| 3-phenyl-7,8-dimethoxycoumarin | - | > 25 | 1.57 |
| Phenyl-substituted coumarin (12a) | - | > 25 | 0.76 |
| Phenyl-substituted coumarin (22d) | - | > 25 | 0.57 |
Data compiled from studies on coumarin derivatives as MAO inhibitors. scienceopen.com
Acetylcholinesterase (AChE) is a primary therapeutic target for Alzheimer's disease. nih.gov Coumarin derivatives have emerged as promising AChE inhibitors due to their structural similarity to existing drugs and their ability to interact with the enzyme's active site. nih.govnih.gov
The coumarin nucleus can bind to the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov The inhibitory activity can be significantly influenced by the nature of the substituent linked to the coumarin core. For instance, linking the coumarin moiety to various heterocyclic amines via a spacer has yielded potent dual-binding site AChE inhibitors. nih.gov One such hybrid, 4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one, demonstrated significant AChE inhibition with an IC₅₀ value of 2.42 µM. nih.gov While specific data for this compound is not available, the established activity of related coumarins underscores the potential of this structural class for AChE inhibition.
Table 5: AChE Inhibitory Activity of Selected Coumarin Derivatives and Reference Drugs
| Compound | IC₅₀ (µM) |
|---|---|
| 4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one (15a) | 2.42 |
| Donepezil (Standard) | 1.82 |
| Quercetin | 54.5 |
| Myricetin | 43.2 |
| Rivastigmine | 501 |
Data compiled from studies on coumarin derivatives and other AChE inhibitors. nih.govresearchgate.net
α-Glucosidase Inhibition
α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides, such as glucose. nih.govnih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia, a hallmark of type 2 diabetes mellitus. nih.govnih.gov Consequently, α-glucosidase inhibitors are an established therapeutic class for managing this metabolic disorder. nih.gov
Although specific studies on the α-glucosidase inhibitory activity of this compound were not identified, the coumarin scaffold is a well-recognized pharmacophore in the design of α-glucosidase inhibitors. nih.gov Research into various coumarin derivatives has revealed significant inhibitory potential.
For instance, a study focused on the synthesis of novel coumarin-hydrazone hybrids identified several compounds with potent α-glucosidase inhibitory activity. nih.gov These hybrids were designed to explore the therapeutic potential of the coumarin nucleus in the context of diabetes. nih.gov The investigation revealed that the synthesized compounds exhibited a range of inhibitory effects, with some showing promise for further development. nih.gov
Another series of synthesized 6-chloro-2-methoxyacridine (B15215803) derivatives linked to triazoles was evaluated for α-glucosidase inhibition. One derivative, bearing a para-fluorine substitution, emerged as the most potent inhibitor in the series, showing an IC50 value of 98.0 ± 0.3 µM, which was significantly more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 ± 10.5 μM). nih.gov Kinetic studies identified this compound as a competitive inhibitor of the enzyme. nih.gov
These findings underscore the versatility of the coumarin scaffold for developing α-glucosidase inhibitors. The electronic and structural modifications on the coumarin ring and its substituents play a crucial role in determining the inhibitory potency.
Table 1: α-Glucosidase Inhibitory Activity of Selected Acridine-Triazole Derivatives
| Compound | Substituent | IC50 (µM) |
|---|---|---|
| 7h | 4-Fluoro | 98.0 ± 0.3 |
| 7b | 3-Methoxy | > 750 |
| 7c | 4-Methoxy | > 750 |
| Acarbose (Standard) | - | 750.0 ± 10.5 |
Data sourced from a study on 6-chloro-2-methoxyacridine linked to triazole derivatives. nih.gov
Cytochrome P450 Enzyme Modulation
Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a vast array of xenobiotics, including drugs, and endogenous compounds. nih.govnih.gov The interaction of new chemical entities with CYP enzymes is a critical aspect of preclinical drug development, as inhibition or induction of these enzymes can lead to drug-drug interactions. Coumarin and its derivatives are known to interact with various CYP isoforms as substrates and inhibitors. nih.govresearchgate.net
Direct studies on this compound's effect on CYP enzymes are limited. However, research on structurally related 7-methoxycoumarin derivatives provides valuable insights. A study on 7-methoxy-4-(aminomethyl)-coumarin (MAMC) and its N-alkylated analogs investigated their metabolism and selectivity by different P450 isoforms. nih.gov
Key findings from this research include:
CYP2D6 and CYP1A2 Involvement : Only CYP1A2 and CYP2D6 were found to contribute significantly to the O-dealkylation of the N-alkyl analogs of MAMC in both heterologously expressed P450s and human liver microsomes. nih.gov
Affinity for CYP2D6 : Introducing and elongating N-alkyl substituents on MAMC dramatically increased the affinity for CYP2D6, evidenced by a decrease in Km values of up to 100-fold. nih.gov The intrinsic clearance (Vmax/Km) for CYP2D6 metabolism increased as much as 30-fold. nih.gov
Effect on CYP1A2 : In contrast to CYP2D6, N-alkylation of MAMC did not significantly alter the Km values for O-dealkylation by CYP1A2 but did lead to higher Vmax values. nih.gov CYP1A2 was also capable of N-dealkylating the analogs. nih.gov
The metabolism of the parent coumarin molecule itself is complex and involves multiple CYP isoforms. Coumarin is metabolized to coumarin-3,4-epoxide, a toxic metabolite, primarily by CYP1A and CYP2E1 forms in the liver. nih.gov 3-Hydroxycoumarin is a minor metabolite formed mainly by CYP3A and CYP1A forms. nih.gov The way coumarins orient themselves in the active site of a P450 enzyme is dependent on their substitution patterns and the specific topography of the enzyme's binding cavity. researchgate.net
Table 2: Kinetic Parameters for the Metabolism of 7-methoxy-4-(aminomethyl)-coumarin (MAMC) Analogs by CYP2D6
| Compound | Km (µM) | Vmax (relative units) | Vmax/Km |
|---|---|---|---|
| MAMC | 100 | 1.0 | 0.01 |
| N-Methyl MAMC | 10 | 0.8 | 0.08 |
| N-Ethyl MAMC | 2 | 0.6 | 0.30 |
| N-Propyl MAMC | 1 | 0.3 | 0.30 |
Data adapted from a study on N-substitution of 7-methoxy-4-(aminomethyl)-coumarin. nih.gov
Bacterial DNA Gyrase Inhibition
Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for bacterial DNA replication and transcription. nih.govnih.gov This enzyme is a validated and effective target for antibacterial agents, as its inhibition leads to bacterial cell death. nih.govmdpi.com The coumarin class of natural products, particularly aminocoumarins like novobiocin, are well-known inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase. embopress.orgresearchgate.net
While there is no specific literature on the DNA gyrase inhibitory activity of this compound, research on other synthetic coumarin derivatives highlights the potential of this scaffold. A study focused on the design and synthesis of novel coumarin-thiazolyl ester derivatives identified compounds with potent DNA gyrase inhibitory activity. nih.gov
One compound from this series, designated 8p , demonstrated excellent antibacterial activity against several bacterial strains and potent inhibition of DNA gyrase with an IC50 value of 0.13 µM. nih.gov This compound was also effective against drug-resistant bacteria. nih.gov Molecular docking studies suggested that the compound binds effectively within the active site of DNA gyrase. nih.gov
The development of hybrid molecules combining coumarin with other pharmacophores, such as 1,2,3-triazoles, is also an active area of research for discovering new antibacterial agents targeting DNA gyrase. ijper.org These findings indicate that the coumarin nucleus is a valuable starting point for the rational design of new bacterial DNA gyrase inhibitors. nih.gov
Table 3: DNA Gyrase Inhibitory Activity of a Selected Coumarin-Thiazolyl Ester Derivative
| Compound | Target | IC50 (µM) |
|---|---|---|
| 8p | DNA Gyrase | 0.13 |
Data from a study on novel coumarin-thiazolyl ester derivatives. nih.gov
Vi. Molecular and Cellular Mechanisms of Action
Induction of Apoptosis in Cancer Cell Models
A primary mechanism through which 3-(Bromomethyl)-7-methoxy-2H-chromen-2-one exerts its anticancer effects is by inducing programmed cell death, or apoptosis, in cancer cells. Studies utilizing triple-negative breast cancer (TNBC) cell lines, specifically MDA-MB-468 and MDA-MB-231, have demonstrated the compound's potent pro-apoptotic activity. Treatment with this chromen derivative leads to a significant increase in both early and late-stage apoptosis in these cancer cells researchgate.net. This induction of apoptosis is a critical factor in its potential to limit cancer cell proliferation researchgate.net.
Table 1: Induction of Apoptosis in TNBC Cell Lines by this compound
| Cell Line | Treatment Concentration | Apoptotic Stage | Observation |
|---|---|---|---|
| MDA-MB-468 | IC50 | Early & Late | Significant Increase |
The apoptotic process initiated by this compound involves the activation of the caspase cascade, a family of proteases that are central executioners of apoptosis. Gene expression analysis has confirmed that the compound upregulates the expression of Caspase-3 researchgate.net. Caspase-3 is a key effector caspase that, once activated, cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis researchgate.net. The activation of this pathway is a crucial step in the execution of cell death induced by the compound.
In addition to activating pro-apoptotic pathways, this compound simultaneously suppresses cellular defense mechanisms that prevent apoptosis. The compound has been shown to downregulate the expression of Bcl-2, a primary anti-apoptotic gene researchgate.net. The Bcl-2 protein family plays a pivotal role in regulating apoptosis by controlling mitochondrial membrane permeability. By decreasing the levels of the anti-apoptotic Bcl-2 protein and concurrently increasing the levels of the pro-apoptotic Bax protein, the compound effectively lowers the Bcl-2/Bax ratio researchgate.net. A lower ratio is a strong indicator of a shift towards apoptosis, suggesting a potent therapeutic benefit researchgate.net.
Modulation of Receptor Activities and Cell Signaling Pathways
Research suggests that the anticancer effects of this compound may be driven by its interaction with key cell signaling pathways that are often dysregulated in cancer. One of the hypothesized mechanisms is the targeted inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway researchgate.net. EGFR is a receptor tyrosine kinase that, when overactivated, can lead to increased cell proliferation, survival, and metastasis. By potentially inhibiting EGFR and its related oncogenic pathways, the compound can disrupt the core signaling networks that contribute to cancer growth and progression researchgate.net.
Impact on Gene Expression Profiles
The cellular effects of this compound are underpinned by its ability to induce significant changes in gene expression. Analysis in TNBC models revealed a broad impact on genes involved in apoptosis, cell cycle progression, and the epithelial-to-mesenchymal transition (EMT), a process critical for cancer metastasis researchgate.net.
Key findings from gene expression analysis include:
Upregulation of Pro-apoptotic Genes : The expression of Bax and Caspase 3 is increased, actively promoting the apoptotic pathway researchgate.net.
Downregulation of Anti-apoptotic Genes : The expression of Bcl-2 is decreased, weakening the cell's ability to resist apoptosis researchgate.net.
Cell Cycle Inhibition : The compound downregulates the expression of Ki67, a marker for cellular proliferation, which is consistent with its ability to induce cell cycle arrest in the G1 phase researchgate.net.
Modulation of EMT Genes : The compound causes significant alterations in the expression profiles of genes related to the epithelial-to-mesenchymal transition, suggesting a potential to impair cell migration and metastasis researchgate.net.
Table 2: Effect of this compound on Key Gene Expression
| Gene | Function | Effect of Compound |
|---|---|---|
| Bax | Pro-apoptotic | Upregulation researchgate.net |
| Caspase 3 | Apoptosis Execution | Upregulation researchgate.net |
| Bcl-2 | Anti-apoptotic | Downregulation researchgate.net |
Interaction with Specific Molecular Targets (e.g., enzymes, DNA)
The broad effects on cell signaling and gene expression are believed to stem from the compound's interaction with specific molecular targets. The primary target implicated in its mechanism of action is the enzyme EGFR, a receptor tyrosine kinase researchgate.net. By inhibiting EGFR, this compound can block the downstream signaling cascades that drive many of the hallmarks of cancer, including unchecked proliferation and survival. Chromen-based compounds, in general, are known to disrupt multiple cellular processes that contribute to cancer growth by inducing apoptosis and interfering with the cell cycle researchgate.net.
Membrane Permeability and Cellular Uptake Studies (Preclinical)
For any compound to be effective, it must first cross the cell membrane to reach its intracellular targets. While specific preclinical studies on the membrane permeability of this compound are not detailed, the general properties of coumarin (B35378) derivatives provide insight into its likely mechanism of cellular uptake.
Coumarins are typically hydrophobic, lipophilic small molecules. This characteristic facilitates their passage across the plasma membrane, likely through a process of passive diffusion or plasma membrane exchange, where the compound dissolves in the hydrophobic region of the phospholipid bilayer to enter the cell. Studies on coumarin-6, a model lipophilic drug, show that its uptake is largely a non-endocytotic process driven by favorable interactions with the cell membrane. Lowering the temperature, which increases membrane viscosity, has been shown to reduce the uptake of coumarin-6, supporting a membrane exchange mechanism. Furthermore, some advanced delivery strategies utilize a prodrug approach, where modified, membrane-permeant coumarins enter cells and are then activated by endogenous enzymes like esterases to release the active, water-soluble form within the cytoplasm.
Vii. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Influence of Substituent Position and Nature on Biological Activity
The substituent at the C-3 position of the coumarin (B35378) ring plays a critical role in defining the molecule's biological interactions. The 3-(bromomethyl) group, and its related precursor 3-(bromoacetyl), are of particular interest as they are not only substituents but also versatile reactive intermediates for the synthesis of more complex heterocyclic systems. nih.govrsc.org
The presence of a halogen at the C-3 position is a significant determinant of activity. For instance, in some anticancer studies, a 3-chloro substituent was found to confer greater activity, whereas a 3-ethoxycarbonyl group led to reduced efficacy. nih.govrsc.org This highlights the importance of both the electronic nature and steric properties of the C-3 substituent. Specifically, the bromomethyl group at C-3 has been investigated in the design of enzyme inhibitors. Modifications at this position are considered beneficial for achieving dual-site binding within the active site of enzymes like acetylcholinesterase (AChE). nih.gov The reactive nature of the C-Br bond in the bromomethyl group allows it to act as an electrophilic handle, potentially forming covalent or strong non-covalent interactions with nucleophilic residues in a target protein's active site, thereby enhancing inhibitory potency.
The benzene (B151609) ring portion of the chromen-2-one nucleus is frequently substituted with oxygen-containing groups, such as methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups, which are characteristic of many naturally occurring and biologically active coumarins. mdpi.comresearchgate.net The 7-methoxy group, as seen in 3-(Bromomethyl)-7-methoxy-2H-chromen-2-one, is a key feature influencing the molecule's pharmacological profile.
Substitutions at the C-7 position are particularly advantageous for achieving selectivity and potency in monoamine oxidase B (MAO-B) inhibition. nih.gov The incorporation of moieties like benzyloxy or phenylethyloxy at this position has been shown to enhance MAO-B selectivity. nih.gov The methoxy group itself, being an electron-donating group, can modulate the electronic distribution of the entire ring system. This influences the molecule's planarity and its ability to participate in π-π stacking or other non-covalent interactions with biological targets. nih.gov For example, the natural coumarin Scopoletin (B1681571) (7-hydroxy-6-methoxy-2H-chromen-2-one) exhibits a wide range of therapeutic effects, including anti-inflammatory and antioxidant properties, underscoring the importance of the substitution pattern on the benzene ring. nih.govfrontiersin.org
Position C-4: The introduction of a methyl group at the C-4 position has been shown to enhance the anticancer activity of certain coumarin derivatives. nih.govrsc.org The C-4 position is adjacent to the C-3 substituent, and modifications here can influence the orientation and accessibility of the C-3 group.
Positions C-5, C-6, and C-8: The substitution pattern on the benzopyran ring is crucial. The presence of hydroxyl or methoxy groups at these positions, often in combination with substitutions at C-7, is a common feature of many bioactive coumarins. For example, the arrangement of these groups is critical for antioxidant activity. The specific pattern of substitution can also determine selectivity towards different enzyme isoforms, such as human carbonic anhydrase (hCA), where derivatives can be tailored to inhibit tumor-associated isoforms like hCA IX and XII over others. semanticscholar.orgnih.gov
SAR Analysis for Specific Biological Activities (e.g., anticancer, enzyme inhibition)
SAR studies become most powerful when applied to a specific biological target, allowing for the rational design of more potent and selective compounds.
Coumarin derivatives have been extensively studied for their anticancer potential, with SAR analyses guiding the development of novel hybrids. nih.govnih.gov By hybridizing the coumarin scaffold with other pharmacophores like pyrazole (B372694) or thiazole, researchers have developed compounds with significant cytotoxic effects against various cancer cell lines. nih.govrsc.org
Key SAR findings include:
Hybridization: Coumarin-pyrazole hybrids have demonstrated excellent anticancer activity against liver (HepG2, SMMC-7721) and other cancer cell lines. rsc.org
Linker Groups: In certain coumarin-triazole hybrids, an ether linker between the two moieties was found to be crucial for high cytotoxic activity. sci-hub.se
Substituent Effects: The nature of substituents on the coumarin ring directly impacts potency. As noted, 3-chloro and 4-methyl groups can increase activity, while larger groups like 3-ethoxycarbonyl can decrease it. nih.govrsc.org
| Compound Type | Key Structural Features | Target Cell Line(s) | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Coumarin–pyrazole hybrid (35) | Pyrazole ring attached to coumarin | SMMC-7721 (Liver Cancer) | 2.08 ± 0.32 µM | rsc.org |
| Coumarin–benzothiazole hybrid (45) | Benzothiazole moiety | SNB-75 (CNS Cancer) | GI₅₀ = 0.24 µM | nih.gov |
| Coumarin-3-yl-thiazol-1,2,4-triazolin-3-one (50a) | Thiazole and triazolinone rings | MDA-MBA-231 (Breast Cancer) | 0.16 µM | rsc.org |
Coumarin derivatives are well-known inhibitors of several key enzyme families, including monoamine oxidases (MAOs) and carbonic anhydrases (CAs).
Monoamine Oxidase (MAO) Inhibition: For MAO-B, a target in neurodegenerative diseases, SAR studies revealed that a combination of a phenylethyloxy group at C-7 and a propargylamine (B41283) group at C-3 resulted in potent and selective inhibition. nih.gov The C-7 substituent helps anchor the inhibitor in the enzyme's active site, while the C-3 moiety contributes to binding and inhibitory mechanism. nih.gov
Carbonic Anhydrase (CA) Inhibition: Coumarins act as prodrugs, being hydrolyzed by the target CA to a 2-hydroxycinnamic acid derivative that blocks the active site. semanticscholar.org Selectivity for tumor-related isoforms hCA IX and XII can be achieved by modifying the C-3 position. Tertiary sulphonamide and carbothioamide moieties at C-3 have been shown to produce potent and selective inhibition. semanticscholar.orgnih.gov
| Compound Type | Key Structural Features | Target Enzyme | Reported Activity (IC₅₀ / Kᵢ) | Reference |
|---|---|---|---|---|
| 3,7-Substituted Coumarin | Propargylamine at C-3, Phenylethyloxy at C-7 | MAO-B | IC₅₀ = 0.014 µM | nih.gov |
| 3-Substituted Coumarin (6c) | Tertiary sulphonamide at C-3 | hCA IX | IC₅₀ = 4.1 µM | nih.gov |
| 3-Substituted Coumarin (7c) | Carbothioamide at C-3 | hCA IX | Kᵢ = 89.6 nM | semanticscholar.orgnih.gov |
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the variation in the biological activity of a series of compounds with changes in their molecular features (descriptors). ju.edu.jomdpi.com These models provide mathematical equations that can predict the activity of new, unsynthesized compounds, thereby guiding rational drug design and saving resources. ju.edu.jo
Several 3D-QSAR studies have been successfully applied to chromen-2-one derivatives:
kNN-MFA for Factor Xa Inhibitors: A 3D-QSAR model using k-nearest neighbor molecular field analysis (kNN-MFA) was developed for chromen-2-one derivatives as Factor Xa inhibitors. The model revealed that more steric and electronegative groups were crucial for enhancing anticoagulant activity. ju.edu.jo
CoMFA/CoMSIA for GPR35 Agonists: For a series of chromen-4-one derivatives acting as agonists for the GPR35 receptor, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were built. These models demonstrated that steric, electrostatic, and hydrophobic fields played significant roles in determining agonist activity. researchgate.net
Predictive Models for MAO-B Inhibitors: Highly predictive 3D-QSAR models have been developed for 2H-chromen-2-one-based MAO-B inhibitors. These models were so robust that they were used for the virtual screening of new chemical libraries and the successful design of novel inhibitors with picomolar to low nanomolar activity. nih.gov
Models for Antioxidant Activity: QSAR studies on antioxidant coumarins have correlated activity with molecular descriptors derived from Density Functional Theory (DFT) calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), bond dissociation enthalpies, and atomic charges. mdpi.comresearchgate.net
These models translate complex structure-activity relationships into quantitative, predictive tools, forming a bridge between experimental data and the rational design of new derivatives of this compound with improved biological profiles.
Viii. Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Studies for Target Identification and Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug design to predict how a ligand, such as 3-(Bromomethyl)-7-methoxy-2H-chromen-2-one, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the target and calculating a score that represents the binding affinity.
A comprehensive search of scientific databases did not yield any specific molecular docking studies conducted on this compound. Such studies, were they to be performed, would aim to identify potential protein targets and predict the strength and mode of interaction, offering insights into its possible pharmacological mechanisms.
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations can determine a molecule's optimized geometry, electronic properties (such as HOMO-LUMO energy gap), vibrational frequencies, and other molecular properties.
There are no specific Density Functional Theory (DFT) studies in the available scientific literature for this compound. If conducted, DFT analysis would provide fundamental insights into the molecule's stability, reactivity, and spectroscopic characteristics based on its electron density distribution.
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. MD simulations allow researchers to observe the behavior of a ligand-target complex over time at an atomic level. This provides a dynamic view of the binding process, revealing information about the stability of the interaction, conformational changes in the protein or ligand, and the role of solvent molecules.
A review of published research reveals no specific molecular dynamics simulation studies focused on this compound interacting with a biological target. Such simulations would be a valuable follow-up to docking studies, offering a more detailed understanding of the stability and dynamics of the predicted binding pose.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that relate a set of predictor variables (molecular descriptors) to the biological activity or a specific property of a series of compounds. These models are used to predict the activity or properties of new, untested molecules.
No dedicated QSAR or QSPR modeling studies featuring this compound as part of a compound dataset were found in the scientific literature. To develop such a model, this compound would need to be included in a larger library of structurally related molecules with measured biological activity or properties, which would then be used to derive a predictive mathematical equation.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases (virtual screening) to identify other diverse molecules that could have similar biological activity.
There is no evidence in the scientific literature of pharmacophore models being developed from or used to identify this compound. This approach would typically be employed to discover novel compounds with potentially similar mechanisms of action by abstracting the key chemical features of an active molecule like this coumarin (B35378) derivative.
Ix. Advanced Preclinical Pharmacological Evaluation in Relevant Biological Systems
Investigation of Metabolic Pathways and Metabolite Identification (Preclinical)
The specific metabolic pathways of 3-(Bromomethyl)-7-methoxy-2H-chromen-2-one have not been empirically detailed in preclinical studies. However, based on the well-documented metabolism of its structural components—the coumarin (B35378) nucleus and its substituents—a predictive metabolic profile can be constructed. The goal of drug metabolism is to convert lipophilic compounds into more hydrophilic (water-soluble) products for easier excretion. youtube.com This typically occurs through Phase I (functionalization) and Phase II (conjugation) reactions. youtube.com
Phase I Metabolism: The metabolism of the parent compound, coumarin, is known to proceed rapidly via hydroxylation, primarily at the 7-position, to form 7-hydroxycoumarin (umbelliferone). youtube.comnih.gov For this compound, two primary Phase I reactions are anticipated:
O-Demethylation: The 7-methoxy group is a prime target for cytochrome P450 (CYP450) enzymes. This reaction would remove the methyl group to yield the corresponding 7-hydroxy derivative, 3-(Bromomethyl)-7-hydroxy-2H-chromen-2-one. This is analogous to the O-deethylation observed in the metabolism of 7-ethoxycoumarin. nih.gov
Hydrolysis: The bromomethyl group at the 3-position is an electrophilic site susceptible to hydrolysis, which would replace the bromine atom with a hydroxyl group, forming 3-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one.
Phase II Metabolism: The metabolites formed during Phase I, particularly those with newly introduced hydroxyl groups, are readily conjugated with endogenous molecules to increase their water solubility for excretion.
Glucuronidation: The 7-hydroxy metabolite is an ideal substrate for UDP-glucuronosyltransferases (UGTs). This would lead to the formation of a glucuronide conjugate at the 7-hydroxy position, a major metabolic pathway for coumarins. youtube.comnih.gov
Sulfation: The 7-hydroxy metabolite could also undergo sulfation via sulfotransferase (SULT) enzymes to form a sulfate (B86663) conjugate.
Glutathione (B108866) Conjugation: The reactive bromomethyl group is a potential site for conjugation with glutathione (GSH), a key detoxification pathway for electrophilic compounds. youtube.com This would form a glutathione conjugate, which can be further processed into cysteine and N-acetylcysteine (mercapturic acid) conjugates before excretion.
The interplay of these pathways would likely result in a mixture of metabolites in plasma and urine. Regulatory agencies emphasize the importance of identifying and evaluating the safety of any human metabolites that constitute more than 10% of the total drug-related components. researchgate.net
Table 2: Predicted Metabolic Pathways and Metabolites of this compound
| Metabolic Phase | Reaction Type | Predicted Metabolite | Resulting Functional Group |
| Phase I | O-Demethylation | 3-(Bromomethyl)-7-hydroxy-2H-chromen-2-one | Phenolic Hydroxyl (-OH) |
| Phase I | Hydrolysis | 3-(Hydroxymethyl)-7-methoxy-2H-chromen-2-one | Alcoholic Hydroxyl (-OH) |
| Phase II | Glucuronidation | 7-O-glucuronide of the 7-hydroxy metabolite | Glucuronide conjugate |
| Phase II | Sulfation | 7-O-sulfate of the 7-hydroxy metabolite | Sulfate conjugate |
| Phase II | Glutathione Conjugation | Glutathione conjugate at the 3-methyl position | Thioether linkage |
X. Emerging Applications and Future Research Directions
Development as Fluorescent Probes and Chemical Sensors
The inherent fluorescence of the coumarin (B35378) scaffold is a defining characteristic that makes its derivatives highly valuable as fluorescent probes and sensors. The 7-methoxycoumarin (B196161) core, in particular, is a well-established fluorophore. While research often focuses on its isomer, 4-(bromomethyl)-7-methoxycoumarin, the principles are directly applicable. This isomer has been successfully employed as a derivatization reagent for the sensitive detection of fatty acids, 5-fluorouracil, and sodium monofluoroacetate in biological samples using HPLC with fluorescence detection. mdpi.comnih.gov
The operational mechanism involves the reactive bromomethyl group, which readily reacts with acidic or nucleophilic functional groups on target analytes. This covalent labeling imparts the strong fluorescence of the coumarin moiety onto the analyte, enabling its detection at very low concentrations. mdpi.com Derivatives of 7-hydroxycoumarin have also been engineered into sophisticated boronate-based probes for detecting reactive oxygen species like peroxynitrite and hypochlorite. acs.org Similarly, other coumarin-based chemosensors have been designed for the selective "turn-off" detection of metal ions such as copper (Cu²⁺) in aqueous environments. nih.gov Given this precedent, 3-(Bromomethyl)-7-methoxy-2H-chromen-2-one represents a promising platform for developing novel sensors tailored to specific biological molecules or environmental contaminants.
Table 1: Fluorescence Properties of a Related Coumarin Label Data for the isomeric compound 4-Bromomethyl-7-methoxycoumarin (B43491) used as a fluorescent label after derivatization.
| Property | Wavelength | Reference |
| Excitation Maximum (λex) | 322 nm | mdpi.com |
| Emission Maximum (λem) | 395 nm | mdpi.com |
Role as Synthetic Intermediates for Novel Bioactive Compounds
The bromomethyl group at the C3 position is a key functional handle that makes this compound an exceptionally useful synthetic intermediate. This group acts as a potent electrophile, susceptible to nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a wide array of functional groups and molecular scaffolds onto the coumarin core, facilitating the generation of diverse chemical libraries.
For instance, research on the closely related analog, 3-(bromomethyl)-7-(2-phenylethoxy)-2H-1-benzopyran-2-one, demonstrated its reaction with propargylamine (B41283) to synthesize novel derivatives. researchgate.net Similarly, 3-(bromoacetyl)coumarins, which possess a similarly reactive carbon-bromine bond, are widely used to synthesize complex heterocyclic systems such as pyrazoles, thiazoles, pyridines, and imidazopyridines through reactions with various nucleophiles. Furthermore, the isomer 4-bromomethyl-7-methoxycoumarin has been utilized to synthesize "caged" derivatives of signaling molecules like 8-Br-cAMP and 8-Br-cGMP, which allow for the light-induced release of the active molecule. mdpi.com This synthetic versatility positions this compound as a valuable precursor for creating novel compounds with tailored biological or material properties.
Table 2: Examples of Compound Classes Synthesized from Reactive Coumarin Intermediates Based on the reactivity of 3-(bromoacetyl)- and 3-(bromomethyl)-coumarin scaffolds.
| Precursor Type | Reactant | Synthesized Heterocycle/Compound Class | Reference |
| 3-(Bromoacetyl)coumarin | Thiosemicarbazones | Hydrazinyl thiazolyl coumarins | |
| 3-(Bromoacetyl)coumarin | 2-Amino-4-methylpyridine | Imidazo[1,2-a]pyridin-2-yl coumarins | |
| 3-(Bromomethyl)coumarin analog | Propargylamine | 3-Propargylamino-substituted coumarins | researchgate.net |
| 4-(Bromomethyl)coumarin isomer | 8-Bromoadenosine cyclic 3′,5′-monophosphate | Caged cAMP derivatives | mdpi.com |
Potential in Drug Discovery and Lead Optimization (Preclinical Phase)
The coumarin nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of many compounds with significant pharmacological activities, including anticancer, anticoagulant, and antimicrobial properties. nih.gov The utility of this compound in this area lies in its role as a starting point for generating novel drug candidates.
In a preclinical study, derivatives synthesized from a 3-(bromomethyl)coumarin analog were evaluated as potential agents for Alzheimer's disease. researchgate.net These compounds showed potent and selective inhibitory activity against monoamine oxidase B (MAO-B), a key enzyme involved in the progression of neurodegenerative disorders. researchgate.net Other studies on different coumarin derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines, including breast, liver, and colon cancer. The synthesis of coumarin-chalcone hybrids has also yielded compounds with promising antiparasitic activity against Trypanosoma cruzi and Leishmania braziliensis. By using this compound to create new derivatives, researchers can perform lead optimization to enhance potency, selectivity, and pharmacokinetic properties for these and other biological targets.
Table 3: Investigated Biological Targets for Related Coumarin Derivatives
| Coumarin Derivative Class | Biological Target | Therapeutic Area | Reference |
| 3,7-Substituted Coumarins | Monoamine Oxidase B (MAO-B) | Alzheimer's Disease | researchgate.net |
| 3-Acetyl-6-bromo-coumarin derivatives | Various (Cell Proliferation) | Cancer (Liver) | |
| Coumarin-Chalcone Hybrids | Trypanothione Reductase (putative) | Chagas Disease, Leishmaniasis | |
| 3-(Bromoacetyl)coumarin derivatives | Various (Cell Proliferation) | Cancer (Gastric, Colon, Breast) |
Exploration of New Therapeutic Areas
Building on its potential in drug discovery, derivatives of this compound are ripe for exploration in new therapeutic areas. The demonstrated activity of related compounds suggests several promising avenues:
Neurodegenerative Diseases : Beyond MAO-B inhibition for Alzheimer's, derivatives could be screened for neuroprotective effects or activity against other targets relevant to Parkinson's disease or amyotrophic lateral sclerosis (ALS). researchgate.net
Oncology : The coumarin scaffold is linked to multiple anticancer mechanisms, including the inhibition of angiogenesis, cell cycle arrest, and the inhibition of enzymes like carbonic anhydrase and aromatase. nih.gov Synthesizing new libraries from the title compound could uncover novel agents for various cancers.
Infectious Diseases : With the rise of antimicrobial resistance, there is a constant need for new drugs. Novel coumarin derivatives have shown activity against bacterial and fungal pathogens, as well as parasites, making this a critical area for future screening.
Inflammatory Disorders : Certain hydroxycoumarins are known to possess anti-inflammatory properties by inhibiting key signaling pathways like NF-κB and MAPK. This suggests that derivatives of this compound could be modified to develop novel anti-inflammatory agents.
Integration with Advanced Drug Delivery Systems
A significant future direction is the integration of this compound into advanced drug delivery systems. Its reactive bromomethyl group is ideal for covalent conjugation to nanoparticles, polymers, or antibodies, creating sophisticated therapeutic constructs.
Coumarins have already been successfully used in this context. For example, coumarin has been loaded into dendrimer nanoparticles to enhance its antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). In other work, self-assembled nanoparticles from a triphenylphosphonium-coumarin conjugate were used for targeted drug delivery to mitochondria. The potential applications are extensive:
Antibody-Drug Conjugates (ADCs) : The compound could serve as a linker to attach a cytotoxic drug to a tumor-targeting antibody, enabling selective delivery of the payload.
Targeted Nanoparticles : It can be used to functionalize the surface of gold or silica (B1680970) nanoparticles, combining the therapeutic or imaging properties of the coumarin with the targeting capabilities of the nanoparticle system.
Photocleavable Linkers : The coumarin core is photoactive. This property could be harnessed to create "photocages" or light-sensitive linkers that release a drug payload upon irradiation with a specific wavelength of light, allowing for spatiotemporal control over drug release.
Combinatorial Chemistry and High-Throughput Screening Initiatives
The chemical properties of this compound make it an ideal scaffold for combinatorial chemistry and high-throughput screening (HTS). Combinatorial chemistry enables the rapid synthesis of large libraries of related compounds by systematically combining a set of building blocks.
The title compound serves as a perfect core molecule for such an approach. A library of diverse nucleophiles (e.g., amines, thiols, phenols, carboxylates) can be reacted in parallel with this compound. This process, often automated, can quickly generate hundreds or thousands of unique derivatives.
These libraries are then subjected to HTS, where they are screened against a multitude of biological targets simultaneously. The inherent fluorescence of the coumarin core can be an advantage in certain assay formats, potentially simplifying detection. This strategy dramatically accelerates the pace of drug discovery by efficiently exploring a vast chemical space to identify "hits"—compounds that show activity against a target of interest—which can then be selected for further lead optimization.
Q & A
Q. Q1. What are the established synthetic routes for 3-(bromomethyl)-7-methoxy-2H-chromen-2-one, and how can reaction conditions be optimized for yield?
The compound is synthesized via bromination of 7-methoxy-3-methyl-2H-chromen-2-one using N-bromosuccinimide (NBS) under radical initiation. A typical procedure involves dissolving the precursor in carbon tetrachloride, adding NBS and a catalytic amount of benzoyl peroxide, and refluxing for 12–16 hours . Yield optimization (up to 80%) requires strict control of reaction stoichiometry (1:1.2 molar ratio of precursor to NBS) and inert atmosphere to prevent side reactions. Post-reaction purification via flash chromatography (hexane/ethyl acetate gradient) ensures high purity .
Structural Confirmation
Q. Q2. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Key techniques include:
- ¹H NMR : Signals at δ 4.45 ppm (s, 2H, CH₂Br) and δ 3.90 ppm (s, 3H, OCH₃) confirm the bromomethyl and methoxy groups. Coumarin carbonyl resonance appears at δ 160–165 ppm in ¹³C NMR .
- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~600 cm⁻¹ (C-Br) validate core functional groups .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 269.09 (C₁₁H₉BrO₃), with isotopic peaks confirming bromine .
Advanced Functionalization
Q. Q3. How can the bromomethyl group be leveraged for further functionalization in target-directed synthesis?
The bromomethyl moiety serves as a versatile handle for nucleophilic substitution (e.g., with amines or thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura). For example, in photoaffinity labeling, it reacts with thiouridines in RNA under mild conditions (DMF, 50°C, 6 h) to introduce coumarin tags . Optimizing solvent polarity (e.g., DMF > acetone) and temperature prevents premature hydrolysis of the C-Br bond .
Application in Photoaffinity Labeling
Q. Q4. What methodological considerations are critical when using this compound for RNA photoaffinity labeling?
Key steps include:
Alkylation : React with RNA nucleophiles (e.g., pseudouridine) in buffered DMF (pH 7.4, 37°C, 12 h).
Crosslinking : UV irradiation (365 nm, 10 min) activates the coumarin for covalent RNA-protein binding .
Click Chemistry : Post-labeling, azide-modified derivatives enable copper-catalyzed alkyne-azide cycloaddition for detection . Control experiments with non-UV-irradiated samples are essential to confirm specificity .
Bioactivity and Target Engagement
Q. Q5. How can researchers assess the bioactivity of derivatives of this compound against enzyme targets like HSP or AChE?
- HSP Inhibition : Derivatives with pyrazole-thiazole-coumarin hybrids (e.g., PTC-3) show IC₅₀ values <10 µM. Assays involve ATPase activity measurements using malachite green phosphate detection .
- AChE/MAO-B Dual Inhibition : Coumarin analogs are evaluated via Ellman’s assay (AChE) and Amplex Red fluorescence (MAO-B). Structural modifications at the 3-position (e.g., benzyl vs. alkyl groups) correlate with potency .
Contradictory Spectral Data
Q. Q6. How should researchers resolve discrepancies in NMR data for this compound across studies?
Discrepancies often arise from solvent effects or impurities. For example, δ 4.45 ppm (CH₂Br) may shift to δ 4.50 ppm in DMSO-d₆ due to hydrogen bonding. Cross-validate with high-resolution MS and elemental analysis. If signals overlap (e.g., aromatic protons), 2D NMR (COSY, HSQC) clarifies assignments .
Analog Design for SAR Studies
Q. Q7. What strategies are effective for designing analogs to explore structure-activity relationships (SAR)?
- Core Modifications : Replace methoxy with ethoxy or halogen (e.g., Cl) to alter electron density .
- Side Chain Diversity : Substitute bromomethyl with azidomethyl (for click chemistry) or aminomethyl (for Schiff base formation) .
- Bioisosteres : Replace coumarin with quinolinone to assess scaffold flexibility in enzyme binding .
Solubility Challenges
Q. Q8. What solvent systems are recommended for improving the solubility of this compound in biological assays?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or acetone (up to 10 mg/mL). For in vitro assays, prepare stock solutions in DMSO (<1% final concentration to avoid cytotoxicity) and dilute in PBS . Co-solvents like cyclodextrins (10% w/v) enhance aqueous solubility for kinetic studies .
Computational Modeling
Q. Q9. How can molecular docking guide the design of coumarin-based inhibitors using this compound?
- Target Preparation : Use crystal structures (e.g., HSP90 PDB: 1UYL) for docking.
- Ligand Parameterization : Assign charges using Gaussian09 (B3LYP/6-31G*) .
- Pose Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀. Focus on hydrogen bonds with Ser113 (HSP90) or π-π stacking in AChE’s catalytic site .
Purity Analysis
Q. Q10. What chromatographic methods ensure high purity of this compound for mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
